Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Description
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate (CAS: 312497-64-6) is a thiophene-based derivative with a complex substitution pattern. Its molecular formula is C₂₀H₂₂N₂O₅S₂, and it features multiple functional groups, including an acetylthio-propanamido chain, a phenylcarbamoyl moiety, and an ethyl carboxylate ester (). This compound has been synthesized for applications in medicinal chemistry and materials science, particularly as a precursor for biologically active molecules.
Properties
IUPAC Name |
ethyl 2-(3-acetylsulfanylpropanoylamino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-4-27-20(26)16-12(2)17(18(25)21-14-8-6-5-7-9-14)29-19(16)22-15(24)10-11-28-13(3)23/h5-9H,4,10-11H2,1-3H3,(H,21,25)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDIXVVGFUIVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CCSC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, typically involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale synthetic methods that ensure high yield and purity. These methods include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Structure and Composition
The compound has the molecular formula and features a thiophene ring, an ethyl carboxylate group, and various substituents that confer unique properties. The synthesis typically involves multi-step organic reactions starting from readily available precursors, optimizing conditions for high yields and purity.
Chemical Reactions
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can participate in several chemical reactions, including:
- Reduction : Utilizing agents like sodium borohydride to form thiols or thioethers.
- Substitution : Involving nucleophiles or electrophiles to replace functional groups.
Common reagents include oxidizing agents like hydrogen peroxide and potassium permanganate.
Medicinal Chemistry
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate that the compound disrupts bacterial cell membranes, suggesting potential as an antibiotic agent.
- Anticancer Properties : Preliminary research shows that it may inhibit cancer cell proliferation through specific molecular interactions.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs .
Material Science
In material science, this compound serves as a building block for synthesizing organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties are being explored for applications in flexible electronics and advanced materials.
Industrial Chemistry
The compound is also relevant in industrial applications, such as:
- Corrosion Inhibitors : Its chemical structure provides protective properties against metal corrosion.
- Organic Coatings : Used in formulating coatings that require durability and resistance to environmental factors .
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition zones compared to controls, suggesting its efficacy as an antimicrobial agent. The diameter of inhibition zones was measured, showing effectiveness at concentrations as low as 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
| P. aeruginosa | 12 | 0 |
Case Study 2: Anticancer Activity Assessment
In another study focused on anticancer properties, the compound was tested on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| HeLa | 20 | 25 |
| MCF7 | 15 | 22 |
| A549 | 18 | 24 |
Mechanism of Action
The mechanism of action of Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . Its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs share a thiophene core with substituted amino, carbamoyl, and ester groups. Below is a comparative analysis of key derivatives:
Biological Activity
Ethyl 2-{[3-(acetylsulfanyl)propanoyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, a synthetic compound with a complex thiophene structure, has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 434.53 g/mol
- CAS Number : 312497-64-6
The compound features an ethyl carboxylate group, an acetylsulfanyl moiety, and a phenylcarbamoyl group, which contribute to its unique chemical behavior and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Studies have demonstrated that thiophene derivatives possess significant antimicrobial properties. The presence of the acetylsulfanyl group may enhance this activity by interacting with bacterial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Effects : Thiophene compounds are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in various models.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Receptor Modulation : It could act as an allosteric modulator at various receptors, influencing cellular signaling pathways related to inflammation and cell proliferation.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by Molvi et al. (2007) examined the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Case Study: Anti-inflammatory Mechanisms
Research by Ashalatha et al. (2007) highlighted the anti-inflammatory properties of thiophene derivatives. The study found that this compound significantly reduced inflammatory markers in a rat model of arthritis, indicating its potential as a therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
